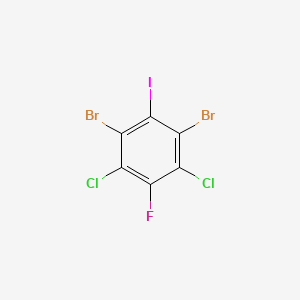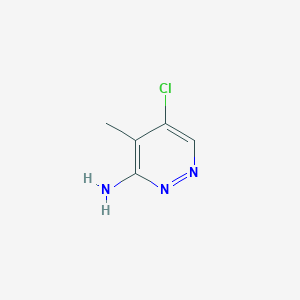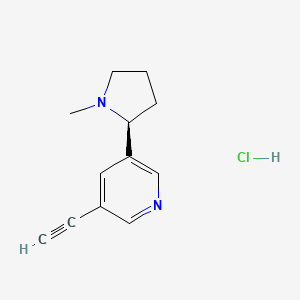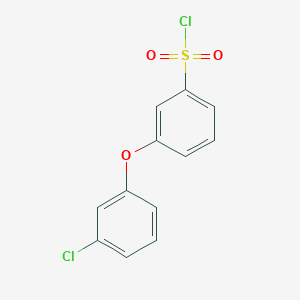
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6Br2Cl2FI. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method includes the use of bromine and chlorine reagents to introduce the respective halogen atoms onto a fluoroiodobenzene precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
Diazotization: Conversion of aniline derivatives to diazonium salts.
Sandmeyer Reaction: Replacement of diazonium group with halogens using copper(I) halides.
Halogen Exchange: Introduction of additional halogen atoms through halogen exchange reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, chlorine, iodine.
Coupling Reactions: Palladium catalysts, boronic acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene involves its reactivity with various reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo oxidative addition, reductive elimination, and other reactions facilitated by its halogen substituents. These reactions often involve transition metal catalysts, such as palladium, which mediate the formation and cleavage of carbon-halogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-3,5-dichloro-4-fluoroaniline
- 1,4-Dibromo-2,5-difluorobenzene
- 2,5-Dibromo-3,4-difluorothiophene
Uniqueness
2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is unique due to the combination of five different halogen atoms on a single benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications that require selective halogenation and functionalization.
Eigenschaften
Molekularformel |
C6Br2Cl2FI |
|---|---|
Molekulargewicht |
448.68 g/mol |
IUPAC-Name |
1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene |
InChI |
InChI=1S/C6Br2Cl2FI/c7-1-3(9)5(11)4(10)2(8)6(1)12 |
InChI-Schlüssel |
PTBWOPPWWXNXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)







![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)

![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)


